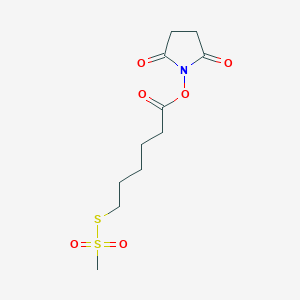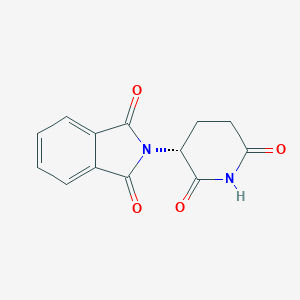
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate (DMSH) is a synthetic compound derived from pyrrolidine, which belongs to the pyrrolidinone family of compounds. It is a colorless crystalline solid with a melting point of 131°C. DMSH has been used in various scientific research applications, including drug discovery, drug delivery, and medical diagnostics.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterobifunctional Coupling Agents
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate is utilized in the synthesis of heterobifunctional coupling agents. An efficient synthesis of a particular agent was developed for chemoselective conjugation of proteins and enzymes, proving essential in various biochemical applications (Reddy et al., 2005).
2. Fluorescent Labeling of Biopolymers
The compound is used to synthesize fluorescent derivatives for labeling biopolymers like RNA. These derivatives exhibit sensitivity to solution pH and a significant decrease in steady-state fluorescence upon hybridization, making them suitable as nucleic acid probes in homogeneous assay formats (Crovetto et al., 2008).
3. Influence in Self-Assembled Noncovalent Heterodimetallic Podates
The electron-withdrawing sulfonamide group in related structures significantly affects the electronic effects in self-assembled noncovalent heterodimetallic d-f podates. This impact is crucial in studying the electronic structure and ligand field strength in coordination chemistry (Edder et al., 2000).
4. Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks (MOFs)
The reaction of this compound with specific acids and pyridine analogues leads to the formation of salts/MOFs. These structures, due to their unique supramolecular architecture and fluorescent properties, find applications in live-cell imaging and other bioimaging techniques (Singh et al., 2018).
5. Synthesis of Antibactericidal and/or Antinociceptive Compounds
The compound serves as a precursor in synthesizing a new series of imidosulfonylhydrazones, which show potential as antibactericidal and/or antinociceptive lead compounds. This showcases its role in the development of new therapeutic agents (Silva et al., 2006).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S2/c1-20(16,17)19-8-4-2-3-5-11(15)18-12-9(13)6-7-10(12)14/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKTTIJCNVVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394317 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
CAS RN |
76078-81-4 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)



![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)







